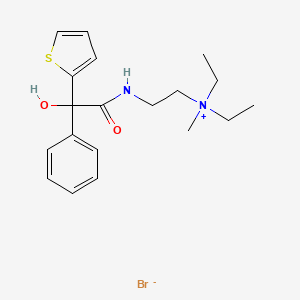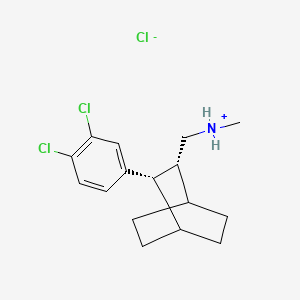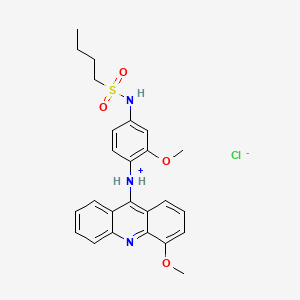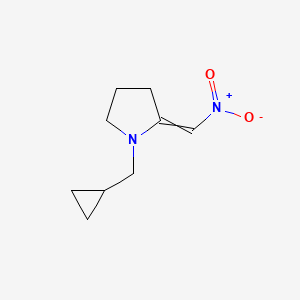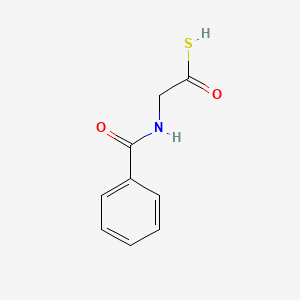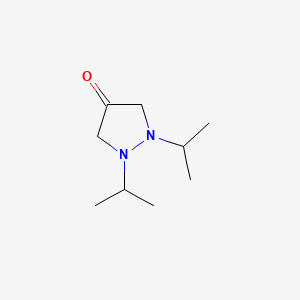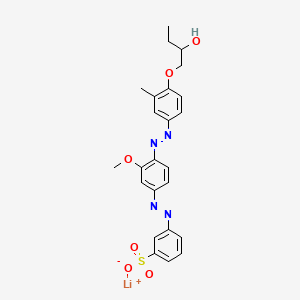
Benzenesulfonic acid, 3-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)-3-methoxyphenyl)azo)-, lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, which are known for their vibrant colors and applications in dye chemistry. The compound’s lithium salt form enhances its solubility and stability, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives, followed by coupling reactions with phenolic compounds. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-quality products suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Applications De Recherche Scientifique
Lithium 3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in biological staining and as a marker in various assays.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Lithium 3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and stability. The compound’s effects are mediated through pathways involving electron transfer and molecular recognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium 3-[[4-[[4-(2-hydroxyethoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate
- Lithium 3-[[4-[[4-(2-hydroxypropoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate
Uniqueness
Lithium 3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate stands out due to its specific hydroxybutoxy group, which imparts unique solubility and reactivity characteristics. This makes it particularly suitable for applications requiring specific solubility profiles and chemical stability.
Propriétés
Numéro CAS |
51418-91-8 |
|---|---|
Formule moléculaire |
C24H25LiN4O6S |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
lithium;3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]diazenyl]-3-methoxyphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C24H26N4O6S.Li/c1-4-20(29)15-34-23-11-9-18(12-16(23)2)27-28-22-10-8-19(14-24(22)33-3)26-25-17-6-5-7-21(13-17)35(30,31)32;/h5-14,20,29H,4,15H2,1-3H3,(H,30,31,32);/q;+1/p-1 |
Clé InChI |
SWOVKQBHUDNJJN-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CCC(COC1=C(C=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


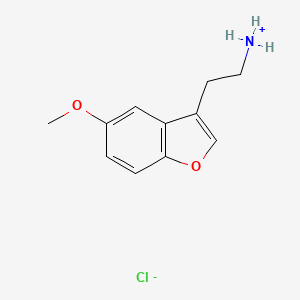
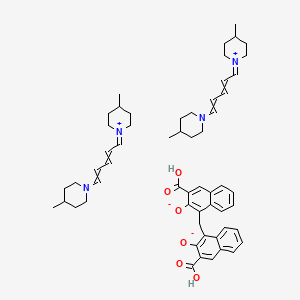



![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)
